4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine
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Overview
Description
4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine is a compound that features a unique combination of adamantane, bromine, and hydrazinyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine typically involves multiple stepsThe hydrazinyl group is then introduced via a hydrazine derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrogen-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine involves its interaction with specific molecular targets. The adamantane group provides a rigid framework that can enhance binding affinity to target proteins. The hydrazinyl group can form hydrogen bonds or covalent interactions with active sites, while the bromine atom can participate in halogen bonding .
Comparison with Similar Compounds
Similar Compounds
4-(Adamantan-1-ylmethoxy)-2-hydrazinylpyridine: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-2-hydrazinylpyridine: Lacks the adamantane group, which may reduce its rigidity and binding affinity.
4-(Adamantan-1-ylmethoxy)pyridine: Lacks both the bromine and hydrazinyl groups, which may significantly alter its chemical properties.
Uniqueness
4-(Adamantan-1-ylmethoxy)-5-bromo-2-hydrazinylpyridine is unique due to the combination of the adamantane, bromine, and hydrazinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H22BrN3O |
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Molecular Weight |
352.27 g/mol |
IUPAC Name |
[4-(1-adamantylmethoxy)-5-bromopyridin-2-yl]hydrazine |
InChI |
InChI=1S/C16H22BrN3O/c17-13-8-19-15(20-18)4-14(13)21-9-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8,10-12H,1-3,5-7,9,18H2,(H,19,20) |
InChI Key |
FLMMUGOIKTYAJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC4=CC(=NC=C4Br)NN |
Origin of Product |
United States |
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